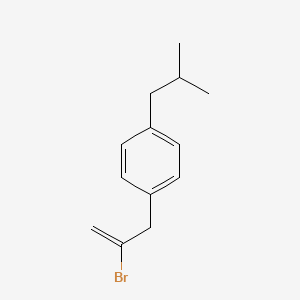

2-Bromo-3-(4-iso-butylphenyl)-1-propene

Description

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14/h4-7,10H,3,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEZRYHCAVIEHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Bromosuccinimide (NBS) Mediated Radical Bromination

Under radical-initiated conditions, NBS selectively brominates the allylic position. A representative protocol involves:

-

Dissolving 3-(4-iso-butylphenyl)-1-propene (1.0 equiv) in carbon tetrachloride.

-

Adding NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.05 equiv) as the initiator.

This method achieves 68–75% yield, with minimal formation of dibrominated byproducts (<5%). The mechanism proceeds through a radical chain process, where bromine abstraction from NBS generates an allylic radical, which subsequently reacts with molecular bromine.

Direct Bromination with Molecular Bromine

Controlled addition of bromine (Br₂) to the alkene substrate under low-temperature conditions minimizes electrophilic addition across the double bond. A patent-derived protocol recommends:

-

Cooling 3-(4-iso-butylphenyl)-1-propene in dichloromethane to −20°C.

-

Adding Br₂ (1.05 equiv) dropwise over 30 minutes.

-

Stirring for 2 hours at −10°C to afford the allylic bromide.

Yields range from 45% to 55%, with competing formation of 1,2-dibromo-3-(4-iso-butylphenyl)propane (15–20%) due to incomplete regiocontrol.

Copper-Catalyzed Bromine Transfer

Recent advances employ copper(I) bromide (CuBr) to mediate bromine transfer from 1,2-dibromoethane to the allylic position. Key conditions include:

-

Substrate:CuBr:dibromoethane molar ratio of 1:0.2:1.5.

This method offers superior selectivity (89% allylic bromide) by leveraging the Lewis acidity of Cu⁺ to stabilize transition states.

Optimization and Scale-Up Considerations

Solvent Effects

Temperature and Reaction Time

Catalytic Additives

-

Benzoyl peroxide (0.01–0.03 equiv): Accelerates radical chain propagation in NBS-mediated reactions.

-

Triethylamine (1.5 equiv): Scavenges HBr in Cu-catalyzed systems, preventing acid-mediated alkene polymerization.

Analytical Characterization

Post-synthesis validation relies on spectroscopic and chromatographic methods:

| Technique | Key Data for 2-Bromo-3-(4-Iso-Butylphenyl)-1-Propene |

|---|---|

| ¹H NMR | δ 6.35 (dd, J = 15.8 Hz, 1H, CH₂=CHBr), 2.45 (d, J = 7.1 Hz, 2H, CH₂-Ph) |

| ¹³C NMR | δ 124.8 (CBr), 139.2 (C=CHBr), 34.7 (CH₂-Ph) |

| GC-MS | m/z 266 [M]⁺, 187 [M−Br]⁺ |

| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |

Industrial-Scale Production Challenges

Scaling the synthesis introduces complexities:

-

Exothermic hazards : Bromination reactions require jacketed reactors with precise temperature control.

-

Bromine handling : Closed-loop systems with HBr scrubbers mitigate occupational exposure risks.

-

Waste management : Spent solvents containing brominated byproducts necessitate halogen-specific disposal protocols.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-iso-butylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents like water or alcohols.

Addition Reactions: Bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can be used for addition reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Major Products Formed

Substitution Reactions: Products include 3-(4-iso-butylphenyl)-1-propanol, 3-(4-iso-butylphenyl)-1-propylamine, and 3-(4-iso-butylphenyl)-1-propylthiol.

Addition Reactions: Products include 2,3-dibromo-3-(4-iso-butylphenyl)propane and 3-(4-iso-butylphenyl)propane.

Oxidation Reactions: Products include 3-(4-iso-butylphenyl)-1,2-epoxypropane and 3-(4-iso-butylphenyl)-1,2-propanediol.

Scientific Research Applications

Organic Synthesis

2-Bromo-3-(4-iso-butylphenyl)-1-propene serves as a versatile intermediate in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, making it useful for creating various derivatives.

Applications in Synthesis

- Alkylation Reactions : The compound can be used to introduce alkyl groups into other organic molecules, enhancing their properties and functionalities.

- Cross-Coupling Reactions : It has been employed in palladium-catalyzed cross-coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules.

Case Study: Synthesis of Chalcone Derivatives

A study demonstrated the use of 2-bromo compounds in synthesizing chalcone derivatives, which exhibit significant biological activity. The reaction conditions were optimized to yield high purity products, showcasing the compound's utility in producing biologically relevant structures .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry, particularly as a building block for drug development.

Anticancer Activity

Research indicates that brominated compounds often display anticancer properties. For instance, derivatives of 2-bromo compounds have shown promise as inhibitors of specific kinases involved in cancer progression. This suggests that this compound could be further explored for its potential anti-proliferative effects .

Antibacterial Properties

Another area of investigation is the antibacterial activity of similar brominated compounds. Studies have shown that such compounds can inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. This property could be harnessed for developing new antibacterial agents .

Material Science

In material science, this compound can be utilized to create polymers with specific properties.

Polymerization Applications

The compound can serve as a monomer or co-monomer in polymerization processes to produce materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics such as strength and flexibility.

Data Table: Summary of Applications

| Application Area | Specific Uses | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Alkylation, Cross-coupling | Synthesis of chalcone derivatives |

| Medicinal Chemistry | Anticancer agents, Antibacterial | Inhibition studies against cancer cell lines |

| Material Science | Polymer production | Development of high-performance polymers |

Mechanism of Action

The mechanism of action of 2-Bromo-3-(4-iso-butylphenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the propene chain are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution products, or undergo addition reactions with electrophiles. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the double bond towards electrophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-bromo-3-(4-iso-butylphenyl)-1-propene and its analogs:

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Boiling Point (°C) | Density (g/cm³) | Key Features |

|---|---|---|---|---|---|---|

| This compound | C₁₃H₁₇Br | 261.18 | 4-iso-butylphenyl | N/A | N/A | Bulky alkyl group, high lipophilicity |

| 2-Bromo-3-[(4-trifluoromethyl)phenyl]-1-propene | C₁₀H₈BrF₃ | 265.07 | 4-trifluoromethylphenyl | N/A | N/A | Electron-withdrawing CF₃ group |

| 2-Bromo-3-(3-fluorophenyl)-1-propene | C₉H₈BrF | 215.06 | 3-fluorophenyl | 222.2 | 1.423 | Moderate polarity, lower steric bulk |

| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 338.97 | 4-iodophenyl (ketone) | N/A | N/A | Iodine substituent, ketone backbone |

Key Observations:

Substituent Effects: The 4-iso-butylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like fluorine or trifluoromethyl. This may reduce reaction rates in nucleophilic substitutions or catalytic couplings due to restricted access to the reactive site . In contrast, the iso-butyl group is electron-donating, which could activate the ring toward electrophilic attack .

Physical Properties: The 3-fluorophenyl analog () exhibits a boiling point of 222.2°C and a density of 1.423 g/cm³, suggesting moderate volatility and higher density compared to non-fluorinated analogs. The target compound’s bulkier iso-butyl group may lower volatility due to increased molecular weight and van der Waals interactions .

Reactivity Trends :

- Bromine’s role as a leaving group is critical in substitution reactions. The target compound’s bromine at position 2 may undergo elimination or Suzuki-Miyaura coupling more readily than iodine in , where iodine’s larger size and weaker C–I bond could favor different reaction pathways .

- The trifluoromethyl group () enhances resistance to oxidation and metabolic degradation, making it valuable in pharmaceutical intermediates. The iso-butyl group, conversely, may improve lipid solubility for applications in material science .

Biological Activity

2-Bromo-3-(4-iso-butylphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17Br

- Molecular Weight : 253.178 g/mol

- Structure : The compound features a bromine atom attached to a propene chain with an iso-butyl phenyl group, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various brominated compounds, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | Antibacterial |

| Escherichia coli | 0.020 mg/mL | Antibacterial |

| Candida albicans | 0.050 mg/mL | Antifungal |

These results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against common fungal pathogens .

The antimicrobial activity of this compound is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of the bromine atom is thought to enhance lipophilicity, allowing better penetration into microbial cells, thereby increasing its efficacy .

Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against various bacterial strains. The results showed a rapid bactericidal effect on Staphylococcus aureus within 8 hours of exposure, with complete cell death observed at concentrations as low as 0.025 mg/mL .

Study 2: Antifungal Activity

Another investigation assessed the antifungal activity against Candida albicans. The compound demonstrated an MIC value of 0.050 mg/mL, indicating effective inhibition of fungal growth. This study highlighted the potential application of this compound in treating fungal infections .

Q & A

Q. What are the primary synthetic routes for 2-Bromo-3-(4-iso-butylphenyl)-1-propene, and how can purity be ensured?

Methodological Answer: The compound is typically synthesized via halogenation of the corresponding alkene precursor or through Friedel-Crafts alkylation using 4-iso-butylbenzene derivatives. Key steps include:

- Bromination: Electrophilic substitution or radical bromination to introduce the bromine atom at the propene chain.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted precursors or isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks based on coupling patterns (e.g., vinyl proton at δ 5.8–6.2 ppm, aromatic protons at δ 7.2–7.5 ppm). Compare with published data for analogous halogenated propenes .

- X-ray Crystallography: For structural confirmation, use SHELXL for refinement. Monoclinic (P21/c) systems are common for brominated arylpropenes, with bond angles and torsional parameters verifying steric effects from the iso-butyl group .

- Mass Spectrometry (EI-MS): Detect molecular ion peaks (e.g., m/z 283 [M⁺]) and fragmentation patterns to confirm the bromine isotope signature .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing pathways (e.g., isomerization or polymerization)?

Methodological Answer:

- Solvent Selection: Use non-polar solvents (toluene, DCM) to minimize radical-mediated side reactions.

- Temperature Control: Maintain 0–5°C during bromination to suppress alkene polymerization.

- Catalyst Screening: Test Lewis acids (e.g., AlCl₃, FeCl₃) for regioselectivity in aryl-alkene coupling. Monitor via in-situ FTIR to track intermediate formation .

Q. How to resolve contradictions in reported reactivity data (e.g., electrophilic vs. radical pathways)?

Methodological Answer:

- Mechanistic Probes: Use deuterated solvents (e.g., CDCl₃) and radical traps (TEMPO) to distinguish between ionic and radical intermediates.

- Computational Modeling: Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare activation energies for competing pathways .

- Cross-Validation: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere) and analyze products via LC-MS/MS .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory studies) to predict binding modes. Validate via SPR (surface plasmon resonance) for affinity measurements .

- In Vitro Assays: Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines (e.g., HeLa or RAW 264.7 macrophages) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via UPLC-QTOF .

Q. How to address challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Crystallization Screens: Use vapor diffusion (sitting-drop method) with PEG 4000/ammonium sulfate precipitant.

- Data Collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities. Refine using SHELXL-2019, focusing on anisotropic displacement parameters for bromine and chlorine atoms .

- Twinning Analysis: If twinning is observed (common in monoclinic systems), use PLATON to deconvolute overlapping reflections .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Methodological Answer:

- LogP Calculation: Use ChemAxon or ACD/Labs to estimate hydrophobicity. Validate experimentally via shake-flask method (octanol/water partition) .

- pKa Prediction: Employ SPARC or MarvinSuite to assess acidity/basicity of the vinyl bromide moiety.

- Thermal Stability: Perform TGA-DSC to determine decomposition temperatures and correlate with Gaussian-calculated bond dissociation energies .

Data Contradiction and Validation

Q. How to reconcile discrepancies in NMR assignments between literature sources?

Methodological Answer:

- 2D NMR: Acquire COSY, HSQC, and HMBC spectra to resolve overlapping signals. For example, HMBC can confirm coupling between the vinyl proton and the iso-butylphenyl group .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₂O exchange for labile protons) to simplify spectra .

- Cross-Reference: Compare chemical shifts with structurally similar compounds (e.g., 2-Bromo-3-(4-methylphenyl)-1-propene) .

Q. What experimental designs are robust for studying stereoelectronic effects in this compound?

Methodological Answer:

- Conformational Analysis: Use variable-temperature NMR (−60°C to 25°C) to assess rotational barriers around the C–C bonds.

- Electron Density Maps: Generate Hirshfeld surfaces (CrystalExplorer) from X-ray data to visualize steric clashes involving the iso-butyl group .

- Substituent Effects: Synthesize analogs with electron-donating/withdrawing groups (e.g., –OCH₃, –NO₂) on the phenyl ring and compare reaction rates in SN₂ pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.